N-(tert-Butoxycarbonyl)glycyltryptophan
Overview
Description
“N-(tert-Butoxycarbonyl)glycyltryptophan” is a chemical compound that is used in organic synthesis . It is an important intermediate used to synthesize proteins and polypeptides .
Synthesis Analysis
The synthesis of “this compound” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H20N2O4 . The molecular weight is 304.349 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the deprotection of the N-Boc group . This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Physical and Chemical Properties Analysis
The heat capacities of “this compound” were measured over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .
Scientific Research Applications
Synthesis and Conformational Studies
Synthesis Techniques and Conformational Analysis
N-(tert-Butoxycarbonyl)glycyltryptophan and related compounds have been synthesized using various techniques, including stepwise and fragment condensation. These studies have focused on understanding the conformational behavior of peptides in different solvents, revealing insights into peptide structure and function (D'alagni & Manigrasso, 2009).
Diffusion in Solid-phase Peptide Synthesis
Diffusion Coefficient Studies
The diffusion process of amino acids, including this compound, in polymer supports used for solid-phase peptide synthesis has been examined. This research is crucial for optimizing synthesis strategies by understanding how amino acids move within these supports (Yamane et al., 2003).
Role in Tumor Biology
Endogenous Ligands and Tumor Biology
The interaction of tryptophan catabolites with the aryl hydrocarbon receptor (AHR) and its implications for tumor biology and immune response modulation has been a significant area of study. Research has identified specific tryptophan derivatives as endogenous AHR ligands, providing new insights into cancer biology and potential therapeutic targets (Opitz et al., 2011).
Chemical Modifications and Applications
Chemical Modification for Peptide Synthesis
this compound has been used as a precursor for various chemical modifications, including alkylation, to create novel peptide derivatives. These modifications enable the exploration of peptide function and the development of peptides with potential therapeutic applications (Potukuchi & Bach, 2013).
Peptide Nucleic Acid Monomers
Synthesis of Peptide Nucleic Acid Monomers
The compound has also been utilized in the synthesis of peptide nucleic acid (PNA) monomers, demonstrating its versatility in the creation of novel biomolecules with applications in genetic research and therapy (Wojciechowski & Hudson, 2008).
Conformationally Restricted Pseudopeptides
Conformational Studies for Drug Development
Studies on spirolactams as conformationally restricted pseudopeptides, synthesized using this compound derivatives, highlight the potential of these compounds in drug development. These studies provide valuable information on peptide mimicry and its implications for designing new therapeutic agents (Fernandez et al., 2002).
Mechanism of Action
Target of Action
NSC341355, also known as DTXSID50319179 or N-(tert-Butoxycarbonyl)glycyltryptophan, is a novel small molecule inhibitor with potent anti-tumor activity against triple-negative breast cancer (TNBC) cells .
Mode of Action
It has been observed that nsc341355 reduces the proliferation of tnbc cells through the induction of apoptosis . This suggests that NSC341355 may interact with its targets to disrupt cell cycle progression and promote programmed cell death.
Biochemical Pathways
Proteomic and gene array analysis implicated a myriad of canonical signaling pathways including cell death, and cell survival
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the bioavailability of a drug and its distribution within the body
Result of Action
NSC341355 has been observed to reduce the proliferation of TNBC cells and induce apoptotic cell death . It also impaired TNBC cell migration and invasion via expression reduction of the epithelial-to-mesenchymal transition (EMT) markers . These results suggest that NSC341355 may exhibit anti-tumor activity in TNBC cells.
Action Environment
Environmental factors can significantly impact the effectiveness of a drug and its interaction with its target
Safety and Hazards
Future Directions
“N-(tert-Butoxycarbonyl)glycyltryptophan” has been identified as a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . It was first identified in Australia in 2015 and has subsequently been found in China, the Netherlands, and other European countries . This suggests potential future directions in the field of medicine and drug synthesis .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319179 | |
Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78700-53-5 | |
Record name | NSC341355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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